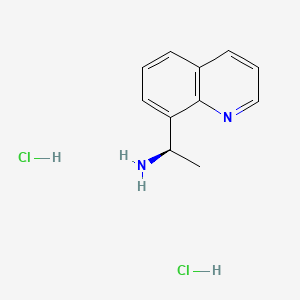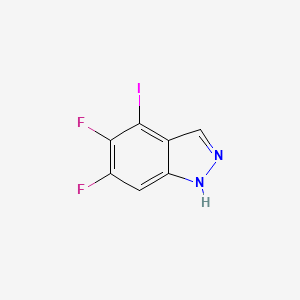
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is an organic compound with a unique structure that includes a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfonyl)-2,2-dimethylbutane. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
化学反応の分析
Types of Reactions
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ethylsulfonyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydrocarbons or modified sulfonyl compounds.
科学的研究の応用
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Material Science: Used in the synthesis of polymers and other advanced materials.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
作用機序
The mechanism of action of 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the ethylsulfonyl group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
1-Chloro-4-(methylsulfonyl)-2-nitrobenzene: Similar structure but with a nitro group instead of a dimethylbutane backbone.
1-Chloro-4-(ethylsulfonyl)benzene: Similar structure but with a benzene ring instead of a dimethylbutane backbone.
Uniqueness
1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane is unique due to its combination of a chloro group, an ethylsulfonyl group, and a dimethylbutane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial chemistry.
特性
分子式 |
C8H17ClO2S |
|---|---|
分子量 |
212.74 g/mol |
IUPAC名 |
1-chloro-4-ethylsulfonyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17ClO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChIキー |
RCITUUAKZJRNDE-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CCC(C)(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)

![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)








![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)


